Hydroxybis(myristato-O)aluminium

Description

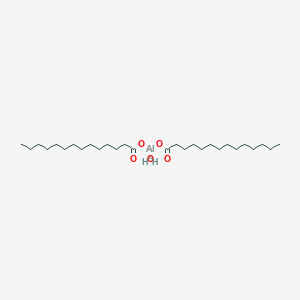

Hydroxybis(myristato-O)aluminium (CAS RN: 56639-51-1), also termed aluminum dimyristate, is an aluminum-based carboxylate compound with the molecular formula C₂₈H₅₅AlO₅. Its structure consists of an aluminum ion coordinated with two myristate (tetradecanoate, C₁₄) anions and a hydroxyl group. Myristic acid, a saturated C₁₄ fatty acid, imparts moderate hydrophobicity to the compound. Functionally, it serves as an emulsion stabilizer, opacifier, and viscosity-controlling agent in cosmetic formulations, where its moderate chain length balances solubility and texture .

Properties

CAS No. |

56639-51-1 |

|---|---|

Molecular Formula |

C28H56AlO5 |

Molecular Weight |

499.7 g/mol |

InChI |

InChI=1S/2C14H28O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;/h2*2-13H2,1H3,(H,15,16);;1H2/q;;+2;/p-2 |

InChI Key |

BOJAOYBGKOJRAX-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCC.O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCC.O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Aluminum Carboxylates

Aluminum carboxylates are widely used in industrial and consumer products due to their tunable physicochemical properties. Below is a detailed comparison of Hydroxybis(myristato-O)aluminium with structurally analogous compounds, focusing on chain length, saturation, and applications.

Aluminum Dilinoleate (CAS RN: 53202-31-2)

- Formula : C₃₆H₆₃AlO₅

- Fatty Acid: Linoleic acid (C₁₈:2, polyunsaturated).

- Properties: The presence of two double bonds in the linoleate chain reduces melting point and enhances flexibility. This compound is more susceptible to oxidation but offers improved plasticity.

- Applications : Used in coatings and adhesives where flexibility is critical .

Aluminum Distearate (CAS RN: 300-92-5)

- Formula : C₃₆H₇₁AlO₅

- Fatty Acid : Stearic acid (C₁₈, saturated).

- Properties: High hydrophobicity and thermal stability due to the long saturated chain. Forms rigid gels in nonpolar solvents.

- Applications : Thickener in pharmaceuticals (e.g., ointments), lubricant in plastics, and waterproofing agent in textiles .

Aluminum Oleate (CAS RN: 36362-00-2)

- Formula : C₃₆H₆₇AlO₅

- Fatty Acid: Oleic acid (C₁₈:1, monounsaturated).

- Properties : Lower melting point compared to stearate, offering better spreadability. The unsaturated chain improves compatibility with organic matrices.

- Applications : Plasticizer in polymers and stabilizer in paints .

Aluminum Laurate (bis(dodecanoato-O)hydroxyaluminium)

- Formula : C₂₄H₄₇AlO₅

- Fatty Acid : Lauric acid (C₁₂, saturated).

- Properties : Shorter chain length increases solubility in polar solvents and reduces viscosity.

- Applications : Used in personal care products (e.g., creams) requiring lighter textures .

Data Table: Comparative Analysis

Research Findings and Key Differences

Chain Length and Solubility

- C₁₂ (Laurate): Higher solubility in ethanol and water due to shorter chain length, suitable for aqueous formulations.

- C₁₈ (Stearate) : Insoluble in water; forms stable gels in oils, ideal for hydrophobic matrices .

Saturation and Rheology

- Unsaturated Chains: Oleate and linoleate reduce brittleness in coatings and adhesives due to enhanced molecular mobility .

- Saturated Chains : Provide rigid structures in cosmetics and pharmaceuticals, ensuring long-term stability .

Preparation Methods

Direct Reaction Method

This is the most straightforward and commonly employed method. It involves the reaction of aluminium hydroxide or aluminium oxide with myristic acid, typically in a heated organic medium to facilitate dissolution and reaction.

- Aluminium hydroxide (Al(OH)3) is dispersed in a high-boiling organic solvent such as xylene or mineral oil.

- Myristic acid is added gradually with stirring.

- The mixture is heated to reflux (typically 150–200°C) to promote the formation of aluminium myristate complexes.

- Water formed during the reaction is removed by azeotropic distillation or under reduced pressure.

- The reaction is continued until the desired stoichiometry and consistency (gel or powder) are achieved.

- The product is cooled and isolated by filtration or centrifugation, then dried.

$$

\text{Al(OH)}3 + 2 \text{C}{13}\text{H}{27}\text{COOH} \rightarrow \text{Al(OH)(C}{13}\text{H}{27}\text{COO)}2 + 2 \text{H}_2\text{O}

$$

This method yields this compound with typical hydroxyl content and fatty acid coordination.

Neutralization of Aluminium Alkoxides or Salts

An alternative approach involves the neutralization of aluminium alkoxides (e.g., aluminium isopropoxide) or aluminium salts (e.g., aluminium chloride) with myristic acid.

- Aluminium alkoxide is dissolved in an organic solvent such as toluene.

- Myristic acid is added slowly under stirring.

- The reaction mixture is heated to reflux to promote ester exchange and formation of the aluminium myristate complex.

- Byproducts such as alcohols or hydrogen chloride are removed by distillation.

- The product precipitates or gels and is isolated by filtration.

This method allows for better control of stoichiometry and purity but requires careful handling of reactive aluminium precursors.

Solvent-Mediated Synthesis

In some cases, this compound is prepared in organic solvents that dissolve both reactants, such as ethanol or benzene, facilitating homogeneous reaction conditions.

- The solvent choice affects reaction rates and product morphology.

- Removal of solvent and water is critical to obtain the desired solid or gel form.

- This method is often used to prepare aluminium soaps with specific particle sizes or dispersibility.

Research Findings and Data on Preparation

While direct literature on this compound is limited, extensive studies on aluminium distearate and tristearate provide valuable insights due to structural similarities.

| Parameter | Aluminium Distearate (Al(OH)(C17H35COO)2) | Aluminium Tristearate (Al(C17H35COO)3) | Inferred for this compound |

|---|---|---|---|

| Starting Materials | Aluminium hydroxide + stearic acid | Aluminium hydroxide + stearic acid | Aluminium hydroxide + myristic acid |

| Reaction Temperature | 150–200°C | 150–200°C | 150–200°C |

| Solvent | Mineral oil, xylene | Mineral oil, xylene | Mineral oil, xylene or other high-boiling solvents |

| Reaction Time | Several hours (4–8 h) | Several hours (4–8 h) | Similar range (4–8 h) |

| Product Form | Powder, gel | Powder, gel | Powder or gel depending on conditions |

| Purity Considerations | Free fatty acid content 2–7% | Free fatty acid content 2–7% | Expected similar (2–5% free myristic acid) |

| Water Removal | Azeotropic distillation | Azeotropic distillation | Required to drive reaction equilibrium |

Research shows that the purity and properties of the aluminium soap depend critically on reaction conditions, especially temperature, stoichiometry, and water removal efficiency. The presence of free fatty acid affects the rheological properties of the final product.

Analytical Techniques for Characterization

- Fourier-transform infrared spectroscopy (FTIR): Confirms coordination of myristate ligands and hydroxyl groups.

- Thermogravimetric analysis (TGA): Assesses thermal stability and water content.

- X-ray diffraction (XRD): Determines crystallinity and phase purity.

- Elemental analysis: Verifies aluminium, carbon, hydrogen content to confirm stoichiometry.

- Rheological measurements: Evaluates gel consistency and thickening properties.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Reaction with Al(OH)3 | Aluminium hydroxide + myristic acid | 150–200°C, reflux, azeotropic water removal | Simple, cost-effective | Requires long reaction times, water removal critical |

| Neutralization of Al Alkoxides | Aluminium alkoxide + myristic acid | Reflux in organic solvent | Better stoichiometric control | Requires handling reactive precursors |

| Solvent-Mediated Synthesis | Aluminium salts + myristic acid | Organic solvent, reflux | Homogeneous reaction | Solvent removal needed, solvent choice critical |

Q & A

Basic: What are the optimal synthesis conditions for Hydroxybis(myristato-O)aluminium to ensure high purity?

Methodological Answer:

this compound is typically synthesized via the reaction of aluminum hydroxide with myristic acid under controlled stoichiometric and temperature conditions. A recommended approach involves:

- Molar ratio: A 2:1 molar ratio of myristic acid to aluminum hydroxide to ensure complete neutralization .

- Solvent system: Use anhydrous ethanol or toluene to avoid hydrolysis side reactions .

- Temperature: Maintain 80–100°C with reflux for 6–8 hours to drive the reaction to completion .

- Purification: Recrystallize the product from non-polar solvents (e.g., hexane) to remove unreacted acids and improve crystallinity .

Validation: Confirm purity via FTIR (absence of free carboxylic acid peaks at ~1700 cm⁻¹) and elemental analysis (Al content ~8.2% w/w) .

Advanced: How do variations in stoichiometric ratios during synthesis affect crystallinity and functional properties?

Methodological Answer:

Deviations from the 2:1 (myristic acid:Al(OH)₃) ratio significantly alter crystallinity and functionality:

- Excess myristic acid: Leads to amorphous phases due to incomplete coordination, reducing thermal stability (TGA onset <200°C vs. ~250°C for pure samples) .

- Substoichiometric acid: Forms mixed hydroxy-aluminum species, detected via XRD as secondary peaks at 2θ = 18.5° and 24.3° .

Experimental Design: Use a combinatorial synthesis approach with ratios ranging from 1.5:1 to 3:1. Characterize crystallinity via XRD and correlate with emulsion stabilization efficiency (measured by zeta potential in aqueous dispersions) .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- FTIR: Confirm ligand coordination via shifts in carboxylate asymmetric stretching (1550–1650 cm⁻¹) and Al–O bonding (600–800 cm⁻¹) .

- Solid-state NMR: Use ²⁷Al NMR to verify octahedral coordination (chemical shift ~0–10 ppm) and rule out tetrahedral impurities (~60 ppm) .

- XRD: Identify crystalline phases; pure samples exhibit characteristic peaks at 2θ = 5.8°, 11.5°, and 17.2° .

Advanced: What strategies reconcile discrepancies in thermal stability data across studies?

Methodological Answer:

Discrepancies often arise from differences in:

- Crystallinity: Amorphous phases degrade earlier. Standardize synthesis protocols and pre-anneal samples at 120°C before TGA .

- Atmospheric effects: Conduct TGA under inert (N₂) and oxidative (O₂) conditions to isolate decomposition pathways .

- Impurity profiling: Use HPLC-MS to detect residual myristic acid, which lowers degradation onset temperatures .

Application-Focused: How does this compound function as an emulsion stabilizer, and how can performance be assessed?

Methodological Answer:

- Mechanism: Acts as a lamellar liquid crystal stabilizer via hydrophobic myristate chains and hydrophilic Al–OH groups, reducing interfacial tension .

- Performance metrics:

Advanced: What mechanistic insights explain its catalytic role in esterification, and how can parameters be optimized?

Methodological Answer:

- Catalytic sites: Lewis acidic Al³⁺ centers activate carbonyl groups, while myristate chains enhance substrate diffusion .

- Optimization:

- Temperature: 60–80°C to balance reaction rate and catalyst stability.

- Solvent polarity: Use low-polarity solvents (e.g., toluene) to prevent Al³⁺ leaching.

- Reusability: Centrifuge spent catalyst, wash with ethanol, and reactivate at 150°C .

Validation: Monitor conversion via GC-MS and catalyst integrity via XRD after cycles .

Basic: What parameters are critical for designing controlled-release systems using this compound?

Methodological Answer:

- Matrix porosity: Tune via synthesis temperature; higher temps (100°C) yield denser matrices with slower release .

- Drug loading: Optimize using a solvent evaporation method (≤20% w/w to avoid phase separation) .

- Release kinetics: Characterize in vitro using USP Apparatus II (paddle method) at 37°C, pH 7.4 .

Advanced: Why does this compound exhibit superior thermal conductivity vs. analogous carboxylates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.